N-butan-2-ylquinoline-8-carboxamide
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Overview
Description
N-butan-2-ylquinoline-8-carboxamide is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound includes a quinoline ring system substituted with a butan-2-yl group and a carboxamide group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-ylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline-8-carboxylic acid with butan-2-amine under appropriate conditions to form the desired carboxamide. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-ylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction may produce N-butan-2-ylquinoline-8-amine.
Scientific Research Applications
N-butan-2-ylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-butan-2-ylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Lacks the butan-2-yl group, which may affect its biological activity and chemical properties.
N-butan-2-ylquinoline-2-carboxamide: Differently substituted, which may result in distinct reactivity and applications.
Uniqueness
N-butan-2-ylquinoline-8-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group at the 8th position of the quinoline ring may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-butan-2-ylquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-8-4-6-11-7-5-9-15-13(11)12/h4-10H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXVFUIWVPGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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